Datumetine
Overview
Description
Datumetine is a tropane alkaloid found in the leaves of Datura metel . It is known to modulate the NMDA receptor, which can lead to memory loss . It has also been observed to cause epileptic seizures in mice .
Synthesis Analysis
The synthesis of tropane alkaloids like Datumetine involves the construction of the 8-azabicyclo[3.2.1]octane core through aziridination of a cyclo-heptadiene intermediate, followed by vinyl aziridine rearrangement .Molecular Structure Analysis
Datumetine has the molecular formula C16H21NO3 and a molar mass of 275.348 g·mol−1 . Its IUPAC name is 4-Methoxy-3-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzoic acid .Physical And Chemical Properties Analysis
Datumetine has a molecular weight of 275.3428 g/mol . Its chemical structure includes an N-methyl-8-azabicyclo[3.2.1]octane core .Scientific Research Applications
Summary of the Application
Datumetine has been found to have a binding affinity with the N-methyl-D-aspartate receptor (NMDAR) and can alter NMDAR signaling by mimicking glutamate toxicity . This research investigates the potential neuroprotective effect of a single low dose of datumetine administration in mice .
Methods of Application or Experimental Procedures
30 male adult BALB/c mice were used for the study. They were divided into three groups and administered different treatments. One group was given an intraperitoneal injection of 0.1 mL of 10% DMSO, another group was administered 0.1 mg/kg body weight (bw) of datumetine, and the last group was administered 0.5 mg/kg bw of MK-801 (to block NMDAR) followed by 0.1 mg/kg bw of datumetine after 30 minutes .
Results or Outcomes
Datumetine was found to downregulate calcium calmodulin kinase II alpha (CamKIIα) expression in the hippocampus and prefrontal cortex (PFC) but not in the cerebellum. It also upregulated cyclic AMP response element binding protein (CREB) only in the PFC, while brain-derived neurotrophic factor (BDNF) was only upregulated in the hippocampus and PFC .
2. Alteration of Hippocampal Neurotransmitters System
Summary of the Application
This research explores the neurotransmitter perturbations of acute datumetine-NMDAR interaction .
Methods of Application or Experimental Procedures
Fifteen C57/BL6 mice were used for the study. They were divided into three groups and administered different treatments. Animals were administered DMSO (DMSO/Control), 0.25mg/kg body weight of datumetine (0.25 Datumetine), and 1mg/kg bodyweight of datumetine (1.0 Datumetine) intraperitoneally for 14 days .
Results or Outcomes
Datumetine increased the expression of CD11b, GFAP, vGlut1, GABA, CHRNA7, and TH while reducing the expression of TrPH and NeuN in the hippocampus compared to control animals .
Future Directions
properties
IUPAC Name |
4-methoxy-3-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-17-12-4-5-13(17)8-11(7-12)14-9-10(16(18)19)3-6-15(14)20-2/h3,6,9,11-13H,4-5,7-8H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMJWJKGQZIJPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)C3=C(C=CC(=C3)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40986112 | |
Record name | Datumetine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40986112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Datumetine | |
CAS RN |
67078-20-0 | |
Record name | Datumetine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067078200 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Datumetine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40986112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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